2-(4-Chloro-benzyloxymethyl)-6-methoxy-benzoic acid
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Description
Scientific Research Applications
Synthesis and Industrial Scale-Up
A compound closely related to 2-(4-Chloro-benzyloxymethyl)-6-methoxy-benzoic acid, namely 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, is key in synthesizing SGLT2 inhibitors, which are in preclinical and phase I studies for diabetes therapy. This highlights the compound's relevance in the pharmaceutical manufacturing process, demonstrating its potential in developing treatments for chronic conditions like diabetes. The scalable preparation method from dimethyl terephthalate showcases the feasibility of producing this compound on an industrial scale, which is crucial for pharmaceutical applications (Zhang et al., 2022).
Photophysical Properties and Luminescence
The study on lanthanide coordination compounds using derivatives of 4-benzyloxy benzoic acid, including those with electron-withdrawing and electron-donating groups, reveals the influence of these substituents on the photophysical properties. This research is significant for understanding how modifications to the benzoic acid derivatives affect luminescence, which could have implications in materials science, particularly in designing luminescent materials and sensors. The findings that electron-releasing substituents enhance luminescence efficiency in Tb(3+) complexes provide insights into tailoring materials for specific optical applications (Sivakumar et al., 2010).
Polymer Science
In polymer science, benzoic acid and its derivatives, including those similar to 2-(4-Chloro-benzyloxymethyl)-6-methoxy-benzoic acid, are explored as new classes of dopants for polyaniline. This research shows the potential of these compounds in modifying the electrical conductivity and thermal properties of conducting polymers. The study on polyaniline doped with benzoic acid derivatives underscores the importance of these compounds in developing advanced materials with tailored properties for electronic applications (Amarnath & Palaniappan, 2005).
Coordination Chemistry
Research on the synthesis and crystal structures of lanthanide benzoates using derivatives of benzoic acid demonstrates their utility in coordination chemistry. By studying the effects of different substituents on the structural and luminescent properties of these complexes, such research provides valuable insights into designing coordination compounds with specific functionalities. These findings have implications in fields ranging from materials science to catalysis, highlighting the versatility of benzoic acid derivatives in scientific research (Sivakumar et al., 2011).
properties
IUPAC Name |
2-[(4-chlorophenyl)methoxymethyl]-6-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO4/c1-20-14-4-2-3-12(15(14)16(18)19)10-21-9-11-5-7-13(17)8-6-11/h2-8H,9-10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYMIJZZSNBDQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)O)COCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-benzyloxymethyl)-6-methoxy-benzoic acid |
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